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4-Propylpyridin-3-amine

Cat. No.: B13300468
M. Wt: 136.19 g/mol
InChI Key: GLMWTJJBWAPRJM-UHFFFAOYSA-N
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Description

Significance of Pyridinamine Scaffolds in Modern Organic Synthesis

Pyridinamine and its derivatives are fundamental building blocks in the synthesis of more complex molecules. Their unique electronic and structural properties make them valuable precursors and intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials. nih.gov The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts specific characteristics to the molecule, including a degree of water solubility and the ability to participate in a variety of chemical transformations. nih.gov

The presence of the amino group further enhances the synthetic utility of pyridinamines. This functional group can undergo a range of reactions, such as alkylation, acylation, and participation in the formation of amides, allowing for the facile introduction of diverse substituents and the construction of intricate molecular architectures. lumenlearning.com The efficient and regioselective synthesis of substituted pyridines is a significant focus in heterocyclic chemistry, driven by the prevalence of the pyridine core in numerous functional organic materials and therapeutic agents. orgsyn.org

The strategic placement of substituents on the pyridinamine ring can modulate its physical, chemical, and biological properties. This tunability allows chemists to design and synthesize molecules with tailored characteristics for specific applications. For instance, pyridinamine derivatives are explored for their potential in coordination chemistry, where they can act as ligands for metal catalysts.

Overview of Strategic Research Directions for 4-Propylpyridin-3-amine

This compound, with its specific substitution pattern of a propyl group at the 4-position and an amino group at the 3-position of the pyridine ring, is a subject of targeted research. Investigations into this compound are multifaceted, exploring its synthesis, reactivity, and potential applications.

Synthetic Methodologies: A key area of research is the development of efficient and scalable synthetic routes to this compound and its analogs. chiralen.com This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and purity. For instance, methods for preparing 3-amino-2-chloro-4-alkylpyridines have been patented, indicating the industrial interest in this class of compounds. chiralen.com

Chemical Reactivity and Derivatization: Understanding the reactivity of this compound is crucial for its application as a synthetic intermediate. Research focuses on reactions involving the amino group and the pyridine ring to create a library of derivatives. These derivatives can then be screened for various biological activities or used as building blocks in the synthesis of larger, more complex molecules.

Applications in Medicinal Chemistry: Pyridine-based compounds have shown a broad spectrum of biological activities, and this compound is being investigated for its potential therapeutic applications. ontosight.ai Research in this area involves synthesizing derivatives and evaluating their interactions with biological targets, such as enzymes and receptors. researchgate.netnih.gov The development of specific inhibitors for enzymes like cytochrome P-450 2A6, a key enzyme in nicotine (B1678760) metabolism, has utilized substituted pyridine methanamines as lead compounds. researchgate.net

Material Science: The unique electronic properties of pyridinamine scaffolds also make them interesting for applications in material science. Research is ongoing to explore the use of compounds like this compound in the development of new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B13300468 4-Propylpyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-propylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-2-3-7-4-5-10-6-8(7)9/h4-6H,2-3,9H2,1H3

InChI Key

GLMWTJJBWAPRJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC=C1)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Propylpyridin 3 Amine

Pioneering Synthetic Pathways to 4-Propylpyridin-3-amine and Related Pyridinamines

The foundational methods for constructing the pyridine (B92270) ring have been adapted over time to allow for the synthesis of a wide array of substituted derivatives, including those with the substitution pattern of this compound.

Historical Evolution of Pyridine Synthesis Techniques Applicable to this compound

The earliest methods for pyridine synthesis were often harsh and low-yielding. A significant breakthrough was the Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881. wikipedia.orgchemtube3d.com This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org For the synthesis of a 4-propyl substituted pyridine, a propyl-containing aldehyde would be a logical starting material.

Another cornerstone of pyridine synthesis is the Chichibabin pyridine synthesis , developed by Aleksei Chichibabin in 1924. wikipedia.org This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, often at high temperatures over a solid catalyst like alumina (B75360) or silica. wikipedia.org The versatility of the starting materials allows for the preparation of various alkyl-substituted pyridines. wikipedia.org For instance, the reaction of acrolein and propionaldehyde (B47417) with ammonia can yield 3-methylpyridine. wikipedia.org Adapting this to produce a 4-propyl derivative would require careful selection of the carbonyl precursors.

The Chichibabin reaction itself, a different reaction also discovered by Chichibabin, involves the direct amination of the pyridine ring using sodium amide. wikipedia.org This reaction typically introduces an amino group at the 2- or 6-position. wikipedia.org While direct amination at the 3-position is less common, modifications and the use of directing groups can influence the regioselectivity.

Classical Condensation Reactions and Their Adaptations

Classical condensation reactions remain a staple in heterocyclic chemistry. The general principle involves the formation of a larger molecule from smaller units with the elimination of a small molecule, such as water or ammonia. The Hantzsch and Chichibabin syntheses are prime examples of condensation reactions that build the pyridine ring. wikipedia.orgacs.org

Adaptations of these classical methods often focus on improving yields, simplifying procedures, and expanding the scope to include a wider range of functional groups. For instance, modifications to the Hantzsch synthesis have been developed to create asymmetrical pyridines, which is relevant for producing a specifically substituted product like this compound. acs.org The general scheme for a Hantzsch-type synthesis that could lead to a precursor for this compound is outlined below.

Table 1: Illustrative Hantzsch-type Synthesis Scheme

StepReactantsProductDescription
1Propionaldehyde, Ethyl acetoacetate, Ammonia2,6-Dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylateA one-pot condensation reaction to form the dihydropyridine (B1217469) core.
22,6-Dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate2,6-Dimethyl-4-propylpyridine-3,5-dicarboxylateOxidation to the aromatic pyridine ring.
32,6-Dimethyl-4-propylpyridine-3,5-dicarboxylate4-Propylpyridine-3-carboxylic acidSaponification and decarboxylation to remove one ester group.
44-Propylpyridine-3-carboxylic acidThis compoundCurtius, Hofmann, or Schmidt rearrangement to convert the carboxylic acid to an amine.

Contemporary Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry has introduced powerful new tools for the construction of complex molecules like this compound, with a strong emphasis on efficiency, selectivity, and sustainability.

Transition-Metal-Catalyzed Approaches (e.g., Cross-Coupling Reactions)

Transition-metal catalysis has revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. Cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide efficient methods for forming carbon-carbon and carbon-nitrogen bonds. youtube.comnih.gov

A plausible and efficient route to this compound would involve the Suzuki cross-coupling reaction . This would typically involve the coupling of a halogenated 3-aminopyridine (B143674) derivative with a propylboronic acid or a similar organoboron reagent in the presence of a palladium catalyst. For example, 3-amino-4-iodopyridine (B27973) could be coupled with propylboronic acid to directly install the propyl group at the desired position. rsc.org The synthesis of the necessary 4-halo-3-aminopyridine precursors can be achieved through various methods, including directed ortho-metalation. nih.gov

The Buchwald-Hartwig amination offers another powerful strategy. This palladium-catalyzed reaction could be used to introduce the amino group at the 3-position of a pre-functionalized 4-propylpyridine (B73792). For instance, 3-bromo-4-propylpyridine (B8734928) could be reacted with an ammonia equivalent under palladium catalysis to yield this compound.

Table 2: Comparison of Transition-Metal-Catalyzed Reactions for this compound Synthesis

ReactionKey ReactantsCatalyst System (Typical)Bond FormedKey Advantage
Suzuki Coupling3-Amino-4-halopyridine, Propylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)C-CMild reaction conditions and high functional group tolerance. nih.gov
Buchwald-Hartwig Amination3-Halo-4-propylpyridine, Ammonia sourcePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP)C-NDirect formation of the C-N bond.

Green Chemistry Principles in Pyridinamine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. wikipedia.org

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for often toxic and volatile organic solvents. These reactions can also lead to higher yields, shorter reaction times, and simpler work-up procedures. Multicomponent reactions are particularly well-suited for solvent-free conditions. For instance, a one-pot reaction of 3-cyano-2-aminopyridines with triethyl orthoformate and various primary amines has been shown to proceed efficiently under solvent-free heating to produce 4-aminopyrido[2,3-d]pyrimidines. mdpi.com While this specific example leads to a fused ring system, the underlying principle of a solvent-free multicomponent reaction could be adapted for the synthesis of simpler pyridinamines.

The development of solvent-free methods often involves the use of microwave irradiation or ball milling to provide the necessary energy for the reaction to proceed. These techniques are becoming increasingly common in the synthesis of heterocyclic compounds, offering a greener alternative to traditional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. For the synthesis of this compound, a plausible approach is the nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 3-halo-4-propylpyridine.

A hypothetical microwave-assisted amination could involve reacting 3-chloro-4-propylpyridine with a high-concentration source of ammonia, such as aqueous ammonia or an ammonia equivalent, in a sealed vessel. The use of a catalyst, while not always necessary in microwave reactions, can sometimes be beneficial. sci-hub.seresearchgate.net The high temperatures and pressures achievable in a microwave reactor can significantly shorten reaction times from hours to mere minutes. nih.govrsc.org

Table 1: Illustrative Parameters for Microwave-Assisted Synthesis of this compound

EntryHalide PrecursorAmine SourceSolventCatalystTemp (°C)Time (min)Yield (%)
13-Chloro-4-propylpyridineAq. NH₃NMPNone1803065
23-Bromo-4-propylpyridineNH₃ in DioxaneDioxaneNone1604572
33-Chloro-4-propylpyridineNaN₃ then H₂/PdDMF/H₂ONone1502075 (2 steps)

This table presents hypothetical data for illustrative purposes.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can enhance mass transfer and accelerate reaction rates, providing an alternative green chemistry approach. sci-hub.sewikipedia.org

For the synthesis of this compound, sonication could be applied to a multi-component reaction or a substitution reaction. For instance, an aza-Michael addition of an amine to an appropriately substituted enone, a key step in some pyridine syntheses, could be promoted by ultrasonic irradiation, potentially under solvent-free conditions with a solid catalyst like montmorillonite (B579905) K-10. researchgate.net Another possibility is the ultrasound-assisted synthesis from aldehydes, hydroxylamine (B1172632) hydrochloride, and an alkene via a 1,3-dipolar cycloaddition, which could be adapted to form the pyridine ring. nih.gov

Table 2: Hypothetical Conditions for Ultrasound-Assisted Synthesis

EntryReaction TypeReactantsSolventFrequency (kHz)Time (min)Yield (%)
1Aza-Michael/Cyclization1-Ferrocenylpropenone analogue, AminopyridineNone354078
2Three-componentAldehyde, Hydroxylamine HCl, Allyl-sulfonamide analogueEtOH/H₂O402085

This table presents hypothetical data for illustrative purposes based on related syntheses.

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. For the preparation of this compound, the most direct application of heterogeneous catalysis would be the catalytic reduction of 3-nitro-4-propylpyridine.

This transformation is commonly achieved by hydrogenation using hydrogen gas over a noble metal catalyst, such as palladium, platinum, or rhodium, supported on activated carbon (e.g., Pd/C). The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. chemicalbook.com Alternative catalysts, such as composites of metallic cobalt and silica, have also been reported for the selective synthesis of primary amines from nitriles and carbonyls, offering a potentially more economical option. researchgate.net Nanoparticle catalysts, such as those based on zirconium dioxide or zinc oxide, are also gaining traction for their high efficiency in the synthesis of related heterocyclic structures. nih.gov

Table 3: Comparison of Heterogeneous Catalysts for Reduction of 3-Nitro-4-propylpyridine

EntryCatalystSolventPressure (atm H₂)Temperature (°C)Time (h)Yield (%)
110% Pd/CEthanol1252>95
2PtO₂Acetic Acid325492
3Raney NickelMethanol5080688
4Co-SiO₂Dioxane401001285

This table presents hypothetical data for illustrative purposes.

Multi-Component Reactions (MCRs) for Pyridine Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their atom economy and efficiency. nih.gov The Bohlmann-Rahtz pyridine synthesis is a classic example that can be adapted for the de novo construction of the this compound core. organic-chemistry.orgwikipedia.org

This two-step process first involves a Michael addition of an enamine to an ethynyl (B1212043) ketone to form an aminodiene intermediate. Subsequent heat- or acid-catalyzed cyclodehydration yields the substituted pyridine. jk-sci.comnih.gov To achieve the this compound substitution pattern, one could envision reacting an enamine derived from ammonia and a β-dicarbonyl compound with 1-hexyn-3-one. The development of one-pot, three-component versions where the enamine is generated in situ from a ketone, an amine source (like ammonium acetate), and then reacted with the alkynone, further enhances the utility of this method. organic-chemistry.org

A plausible MCR route could involve:

Reactant 1 (Enamine precursor): A β-ketoester or β-diketone.

Reactant 2 (Amine source): Ammonium acetate.

Reactant 3 (Alkynone): 1-Hexyn-3-one (to install the propyl group at C4).

The condensation of these components, often catalyzed by an acid, would lead directly to the construction of the desired pyridine ring. synarchive.com

Photoredox Catalysis in Amine Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under exceptionally mild conditions. nih.gov This strategy relies on a photocatalyst (often an iridium or ruthenium complex) that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.

For the synthesis of this compound, a cutting-edge approach would be the direct C-H amination of 4-propylpyridine. This transformation could be achieved using an organic photoredox catalyst system, such as an acridinium (B8443388) photooxidant, which activates the aromatic ring toward nucleophilic attack. nih.gov In such a system, the photocatalyst could oxidize an amine source, or alternatively, oxidize the pyridine ring to a radical cation, which is then trapped by a nucleophilic amine. This method avoids the need for pre-functionalized starting materials (like halopyridines or nitropyridines), representing a highly atom-economical route. chemrxiv.org

Cascade and Tandem Reactions for Complex Pyridinamine Architectures

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction occurs only because of the functionality formed in the previous step. researchgate.net These reactions are designed to build molecular complexity rapidly from simple starting materials in a single pot without isolating intermediates. thieme-connect.de

A hypothetical cascade synthesis of this compound could be designed based on the Bohlmann-Rahtz MCR, where the initial Michael addition, E/Z isomerization, and final cyclodehydration all occur sequentially under a single set of conditions. jk-sci.com Another potential cascade could involve an initial palladium-catalyzed alkenylation of an N-iminopyridinium ylide followed by a silver-mediated cyclization, a strategy used for related pyrazolo[1,5-a]pyridines that could be conceptually adapted. researchgate.net Such a process builds the heterocyclic core and installs substituents in a highly efficient manner, minimizing waste and purification steps. researchgate.net

Mechanistic Aspects of this compound Synthesis

The mechanisms underlying the synthesis of this compound are diverse and depend on the chosen synthetic strategy. Two primary mechanistic classes are relevant: those involving substitution on a pre-existing pyridine ring and those involving the construction of the ring itself.

Nucleophilic Aromatic Substitution (SNAr): Syntheses starting from a precursor like 3-halo-4-propylpyridine or 3-nitro-4-propylpyridine proceed via the SNAr mechanism. wikipedia.orgbyjus.com This is typically an addition-elimination process.

Addition: A nucleophile (e.g., NH₃, N₃⁻, or an amine) attacks the electron-deficient C3 carbon of the pyridine ring. This attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily broken.

Stabilization: The negative charge of the intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance, which is a key stabilizing factor. However, for substitution at the 3-position, the negative charge cannot be directly delocalized onto the ring nitrogen without breaking a C-C bond, making the intermediate less stable and the reaction generally slower compared to substitution at the 2- or 4-positions. youtube.com

Elimination: The leaving group (e.g., Cl⁻, Br⁻, or NO₂⁻) is expelled, and the aromaticity of the pyridine ring is restored to yield the final this compound product.

Cyclocondensation Mechanisms: Ring-forming strategies, such as the Bohlmann-Rahtz synthesis, follow a different mechanistic path involving condensation and cyclization. organic-chemistry.orgnih.gov

Michael Addition: The reaction initiates with a conjugate (Michael) addition of an enamine to an ethynyl ketone. This forms a linear aminodiene intermediate.

Isomerization: The aminodiene intermediate must adopt the correct E/Z geometry to allow for cyclization. This isomerization is often the barrier that necessitates high temperatures or acid catalysis.

Cyclodehydration: The correctly oriented intermediate undergoes a 6π-electrocyclic ring closure. The lone pair on the nitrogen atom attacks the carbonyl carbon, forming a six-membered ring. This is followed by dehydration (loss of a water molecule) to aromatize the ring and form the final substituted pyridine product.

Reaction Mechanism Elucidation for Key Synthetic Steps

A direct, documented synthesis for this compound is not prominently featured in the literature; however, the synthesis of a closely related analog, 2-isopropyl-4-methylpyridin-3-amine, via an organocatalyzed, formal [3+3] cycloaddition provides a strong model for elucidating potential reaction mechanisms. acs.org This approach assembles the substituted pyridine core from readily available enamines and unsaturated aldehydes. acs.org

A plausible mechanism for forming a 4-alkyl-3-aminopyridine scaffold through a formal [3+3] cycloaddition is initiated by the reaction of an enamine with an α,β-unsaturated aldehyde (enal). The reaction is often catalyzed by an acid, such as pyrrolidine (B122466) hydrochloride. This catalysis facilitates the formation of an iminium ion from the enal, which then undergoes a cascade of reactions. The process is believed to proceed through several key intermediates, culminating in an oxidative aromatization to form the final pyridine ring. acs.org

Another relevant mechanistic pathway for introducing the C4-alkyl group is the Minisci reaction, a radical substitution on a protonated heterocycle. wikipedia.org In a typical Minisci reaction for C4-alkylation, a propyl radical would be generated, for instance, from the oxidative decarboxylation of pentanoic acid. This radical then attacks the C4 position of a protonated 3-aminopyridine derivative. The resulting radical cation intermediate is then oxidized to yield the final product. wikipedia.orgnih.gov The regioselectivity (C4 vs. C2 or C6) is a critical aspect of this mechanism, often influenced by steric and electronic factors of the pyridine substrate and the radical itself. wikipedia.orgacs.org

Role of Intermediates and Transition States

In Minisci-type alkylations, the transition state for the addition of the alkyl radical to the protonated pyridine ring is the selectivity-determining step. acs.org For a 3-aminopyridine substrate, the position of radical attack (C2, C4, or C6) is governed by the relative energies of the corresponding transition states. The amino group at the 3-position directs the incoming radical primarily to the 2- and 4-positions. The precise regiochemical outcome depends on a delicate balance of steric hindrance and the stability of the resulting radical cation intermediate. acs.org The use of chiral catalysts can create diastereomeric transition states, enabling enantioselective Minisci reactions when a prochiral radical adds to the pyridine ring. acs.org

Stereochemical Control in Synthesis

The target molecule, this compound, is achiral. However, the synthesis of chiral analogs, particularly the corresponding saturated piperidines, is of significant interest in pharmaceutical development. Stereochemical control becomes paramount in these cases. researchgate.netacs.org

A prominent strategy for accessing chiral piperidines is the chemo-enzymatic dearomatization of pyridines. researchgate.netacs.org This approach typically involves an initial chemical reduction of a substituted pyridinium (B92312) salt to a tetrahydropyridine (B1245486) (THP) intermediate. This THP then enters a biocatalytic cascade, often involving an amine oxidase and an ene-imine reductase (Ene-IRED), which stereoselectively reduces the remaining double bond to yield a chiral piperidine (B6355638). researchgate.netacs.org The stereochemical outcome is dictated by the specific enzymes used in the cascade. This method has been successfully applied to produce stereo-enriched 3- and 3,4-disubstituted piperidines, which are precursors to important therapeutic agents. researchgate.netacs.org

Another approach involves the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. In this method, a chiral primary amine is introduced under reducing conditions, leading to the formation of chiral piperidines with excellent diastereo- and enantioselectivities. princeton.edu The mechanism involves a transamination where the chiral amine replaces the original nitrogen of the pyridine ring while inducing chirality. princeton.edu

Catalytic Systems in the Synthesis of this compound and Analogs

The choice of catalyst is critical for achieving efficiency, selectivity, and sustainability in the synthesis of substituted pyridines. Organic catalysts, metal-organic frameworks, and biocatalysts each offer unique advantages.

Organic Catalysis

Organocatalysis provides a metal-free approach to pyridine synthesis, often proceeding under mild conditions. As previously mentioned, the formal [3+3] cycloaddition of enamines and enals to form polysubstituted pyridines can be effectively catalyzed by simple organic molecules like pyrrolidine hydrochloride. acs.org This methodology has been demonstrated on a large scale for the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a key raw material for the drug sotorasib, highlighting its industrial applicability. acs.org The catalyst functions by activating the enal towards nucleophilic attack through the formation of a more electrophilic iminium ion. acs.org

Other organocatalytic strategies for pyridine synthesis include multicomponent reactions, such as aza-Wittig/Diels-Alder sequences, which can rapidly build molecular complexity from simple starting materials. nih.gov These reactions provide access to a diverse range of tri- and tetrasubstituted pyridines. nih.gov

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials that are increasingly being explored as heterogeneous catalysts. Their high surface area, tunable porosity, and well-defined active sites make them attractive for various organic transformations. nih.govmdpi.com In the context of synthesizing aminopyridines, MOFs can be designed to incorporate catalytic functionalities.

For instance, MOFs with open metal sites can act as Lewis acids to activate substrates. nih.gov A novel nano-magnetic MOF, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been used as a recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives through a multicomponent reaction. nih.gov The catalyst is proposed to activate aldehyde carbonyl groups, facilitating the subsequent condensation and cyclization steps. nih.gov Furthermore, aminopyridine functionalities have been incorporated directly into the organic linkers of MOFs to enhance the selective adsorption of CO2 and to act as basic catalytic sites. acs.orgresearchgate.net Such functionalized MOFs hold potential for catalyzing amination or alkylation reactions on pyridine substrates.

Catalyst SystemReaction TypeKey FeaturesRelevant Analogs
Pyrrolidine HCl / FeCl3Formal [3+3] CycloadditionHigh practicality, scalable, forms 3-aminopyridine core. acs.org2-isopropyl-4-methylpyridin-3-amine acs.org
Fe3O4@MIL-101(Cr)-N(CH2PO3)2Multicomponent CondensationHeterogeneous, recyclable, solvent-free conditions. nih.govPyrazolo[3,4-b]pyridines nih.gov
Amine Oxidase / Ene-Imine ReductaseChemo-enzymatic DearomatizationHigh stereoselectivity, mild aqueous conditions. researchgate.netacs.orgChiral 3- and 3,4-substituted piperidines researchgate.netacs.org

Biocatalysis for Selective Transformations

Biocatalysis offers unparalleled selectivity, particularly for the synthesis of chiral molecules under environmentally benign conditions. chemrxiv.orgresearchgate.net While the direct enzymatic synthesis of this compound is not established, biocatalytic methods are highly relevant for producing its chiral saturated analogs (piperidines) and for selective functional group manipulations. researchgate.netacs.org

The chemo-enzymatic dearomatization of pyridines, as discussed under stereochemical control, is a prime example of applying biocatalysis. researchgate.netacs.org This strategy leverages the exquisite stereoselectivity of enzymes like ene-imine reductases (Ene-IREDs) and amine oxidases to convert flat, achiral pyridines into complex, stereo-defined piperidines. researchgate.netacs.org These enzymatic cascades operate in one pot, under mild aqueous conditions, and have been successfully applied in the synthesis of precursors for drugs like Niraparib and Preclamol. acs.org

Transaminases are another class of enzymes with significant potential. They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. chemrxiv.orgresearchgate.net A hypothetical biocatalytic route to this compound could involve the transamination of a corresponding 4-propylpyridin-3-one precursor, although the feasibility would depend on identifying a suitable transaminase enzyme with the required substrate specificity.

Enzyme ClassTransformationKey FeaturesPotential Application for Analogs
Ene-Imine Reductase (Ene-IRED)Asymmetric reduction of C=C and C=N bondsHigh enantio- and diastereoselectivity; mild conditions. researchgate.netacs.orgSynthesis of chiral 3,4-disubstituted piperidines. researchgate.netacs.org
Transaminase (ATA)Conversion of ketones to aminesHigh enantioselectivity for chiral amine synthesis. chemrxiv.orgresearchgate.netSynthesis of chiral aminopiperidines from ketopiperidines.
Amine OxidaseOxidation of amines to iminesUsed in cascades to generate imine reductase substrates. researchgate.netacs.orgPart of chemo-enzymatic dearomatization of pyridines. researchgate.netacs.org

Reactivity and Transformations of 4 Propylpyridin 3 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. This functionality is the primary site for a variety of chemical transformations.

Nucleophilic Substitutions and Additions

The primary amine group of 4-Propylpyridin-3-amine readily acts as a nucleophile, participating in substitution and addition reactions. In nucleophilic aliphatic substitution, the amine can attack an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. wikipedia.org This reaction proceeds via an SN2 mechanism.

However, the product of this initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. masterorganicchemistry.commasterorganicchemistry.com This can lead to subsequent alkylations, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts, which can complicate the synthesis of a pure secondary amine. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction of 4-chloropyridine (B1293800) with various primary and secondary amines, for example, results in the formation of substituted 4-aminopyridines, demonstrating the nucleophilic character of amines in substitution reactions on heterocyclic rings. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions with Amines

Electrophile Amine Type Product Type Conditions Potential Issues
Alkyl Halide (R-X) Primary Secondary Amine Mild conditions Overalkylation to tertiary amine and quaternary salt wikipedia.org
Acyl Halide (R-COX) Primary Secondary Amide Often with a base (e.g., pyridine) Generally high yield, low over-reaction libretexts.org

Amidation and Alkylation Reactions

Amidation: this compound can be readily acylated to form amides. This is typically achieved by reacting the amine with more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides. libretexts.orgfishersci.co.uk The reaction is generally fast and high-yielding, often carried out in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). fishersci.co.uk Direct amidation with carboxylic acids is also possible but requires activating agents (coupling agents) like carbodiimides (e.g., DCC, EDC) or the use of catalysts such as those based on boron. mdpi.comnih.gov

Alkylation: As mentioned, the direct alkylation of this compound with alkyl halides is a straightforward method to form secondary and tertiary amines. wikipedia.org However, the increased nucleophilicity of the product makes selective mono-alkylation challenging due to the high probability of polyalkylation. masterorganicchemistry.com To overcome this, specific strategies such as using a large excess of the starting amine or employing alternative methods like reductive amination are often preferred for the controlled synthesis of secondary amines. The Menshutkin reaction describes the alkylation of a tertiary amine to form a quaternary ammonium salt, the final possible product in this reaction sequence. wikipedia.org

Table 2: Comparison of Amidation and Alkylation of an Amine Functionality

Reaction Reagent Key Features Product
Amidation Acid Chloride, Acid Anhydride (B1165640), or Carboxylic Acid + Coupling Agent Forms a stable amide bond. The product is less nucleophilic, preventing over-acylation. libretexts.org N-(4-propylpyridin-3-yl)amide

| Alkylation | Alkyl Halide | Product (secondary amine) is more nucleophilic than the starting material, leading to potential polyalkylation. masterorganicchemistry.com | 3-(Alkylamino)-4-propylpyridine |

Reactions with Carbon Dioxide and Other Small Molecules

Primary and secondary amines are known to react reversibly with carbon dioxide (CO2). mdpi.com This reaction typically involves the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate. nih.gov This intermediate is then deprotonated by a second molecule of amine to yield a thermally reversible alkylammonium carbamate (B1207046) salt. mdpi.com This reaction can be utilized to temporarily "protect" the amine group, reducing its reactivity towards other electrophiles. mdpi.com The amine's nucleophilicity can be restored by removing the CO2, often by heating. mdpi.com

The mechanism can be influenced by the reaction conditions. For instance, in the presence of water, amines can act as a base to catalyze the hydration of CO2, leading to the formation of bicarbonate. utwente.nl Theoretical and experimental studies suggest that the formation of carbamic acid is often facilitated by a second base (like another amine molecule or water) that assists in the proton transfer through a concerted, six-membered transition state. nih.gov

Redox Transformations of the Amine Group

The amine group on an aromatic ring can undergo various redox transformations, although these are less common than nucleophilic reactions. The synthesis of 3-aminopyridine (B143674) derivatives can be achieved through the reduction of the corresponding 3-nitropyridines. nbinno.comgoogle.com This highlights a common synthetic route where a nitro group is reduced to an amine.

While direct oxidation of the amine group in this compound can be complex, leading to a mixture of products, a key transformation of aromatic amines is diazotization. This involves reacting the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction would convert the 3-amino group into a diazonium salt (4-propylpyridine-3-diazonium chloride). Diazonium salts are highly versatile intermediates that can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -CN, -X) through Sandmeyer-type reactions or reduced to remove the amino group entirely.

Reactivity of the Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which makes it less reactive towards electrophilic attack compared to benzene. youtube.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult, requiring harsh conditions and proceeding primarily at the 3-position. youtube.com However, the presence of the powerful electron-donating amino group at the C3 position in this compound dramatically alters this reactivity. The -NH2 group is a strong activating group and an ortho-, para-director. wikipedia.org

In this specific molecule, the positions ortho to the amine are C2 and C4, while the position para is C6.

Position C2: Activated by the amine group.

Position C4: Activated by the amine group, but already substituted with a propyl group.

Position C6: Activated by the amine group.

Therefore, electrophilic attack is strongly directed to the C2 and C6 positions. The weakly activating propyl group at C4 further reinforces the electron density of the ring but also provides some steric hindrance for attack at the adjacent C3 and C5 positions. The pyridine nitrogen deactivates the ring, particularly at the C2, C4, and C6 positions, but the overriding effect is the powerful activation by the amine group. wikipedia.org Consequently, EAS reactions like nitration, halogenation, and sulfonation are expected to occur preferentially at the C2 or C6 positions. wikipedia.orglibretexts.org

| C6 | Strongly Activating (para) | Deactivating | Neutral | Favored Site for Substitution |

Nucleophilic Aromatic Substitution on Activated Pyridines

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The pyridine ring is inherently activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). This is because the anionic charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization stackexchange.comwikipedia.org. Conversely, attack at the C-3 or C-5 positions does not allow for this resonance stabilization, making the intermediate higher in energy and the reaction less favorable stackexchange.com.

In the case of this compound, the electronic effects of the substituents must be considered. Both the 3-amino group and the 4-propyl group are electron-donating, which increases the electron density of the pyridine ring and thus deactivates it towards nucleophilic attack. Therefore, for an SNAr reaction to occur on a this compound scaffold, the presence of a good leaving group at an activated position (C-2 or C-6) is essential.

While direct SNAr on the parent this compound is unlikely due to the absence of a leaving group, derivatives containing a halide at the C-2 or C-6 position would be expected to undergo substitution. The classic Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine (B139424) by displacing a hydride ion, exemplifies the inherent reactivity of the pyridine C-2 position towards nucleophiles wikipedia.org. More pertinent examples include intramolecular SNAr reactions observed in 3-halo-4-aminopyridines, which proceed despite the presence of an amino group, demonstrating that the reaction is feasible if a suitable leaving group is present in an activated position acs.orgnih.gov. Furthermore, the cyano group can also act as a leaving group in SNAr reactions on cyanopyridines researchgate.net.

Reaction Type Reagent/Conditions Expected Outcome on a 2-halo-4-propylpyridin-3-amine
AminationSodium amide (NaNH₂)Substitution of the C-2 halogen with an amino group.
AlkoxylationSodium alkoxide (NaOR)Substitution of the C-2 halogen with an alkoxy group.
ThiolationSodium thiolate (NaSR)Substitution of the C-2 halogen with a thioether group.

Ring Functionalization and Derivatization

Functionalization of the this compound ring can be achieved through various reactions, including electrophilic aromatic substitution (EAS) and derivatization of the ring nitrogen or the amino group.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is highly resistant to electrophilic aromatic substitution. The electronegative nitrogen atom deactivates the ring towards electrophiles, and under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making reactions like Friedel-Crafts alkylation or acylation typically unsuccessful youtube.comdavuniversity.org. When substitution does occur, it proceeds at the C-3 position to avoid forming an unstable intermediate with a positive charge on the nitrogen atom youtube.com.

However, the reactivity of this compound towards EAS is significantly modified by its substituents. The 3-amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-2 and C-4) ncert.nic.in. The 4-propyl group is a weaker activating group that also directs ortho and para (to C-3 and C-5). The dominant influence is the 3-amino group, which strongly activates the C-2 position for electrophilic attack.

Given the high reactivity conferred by the amino group, direct electrophilic substitution (e.g., bromination) may lead to polysubstitution and oxidation. A common strategy to control these reactions is to first acylate the amino group. The resulting amide group is still an ortho, para-director but is less activating than a free amino group, allowing for more selective, monosubstituted products ncert.nic.in.

Derivatization Reactions

The this compound molecule offers multiple sites for derivatization:

N-Acylation of the Amino Group: The 3-amino group readily reacts with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for protecting the amino group or modulating the electronic properties of the molecule ncert.nic.in.

N-Alkylation of the Amino Group: The amino group can also be alkylated using alkyl halides, although controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium salts can be challenging ncert.nic.in.

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized using reagents like peracids to form the corresponding pyridine N-oxide chemicalbook.com. This transformation alters the ring's reactivity, activating the C-2 and C-4 positions towards nucleophilic attack and modifying the directing effects for electrophilic substitution.

Functionalization Type Reagent/Conditions Primary Site of Reaction Product Type
Nitration (with protection)1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺C-22-Nitro-4-propylpyridin-3-amine
Bromination (with protection)1. Acetic anhydride 2. Br₂/CH₃COOH 3. H₃O⁺C-22-Bromo-4-propylpyridin-3-amine
Acylation of Amino GroupAcetyl chloride, Pyridine3-NH₂N-(4-propylpyridin-3-yl)acetamide
N-Oxidation of Pyridine Ringm-CPBA or H₂O₂Pyridine NitrogenThis compound N-oxide

Transformations Involving the Propyl Side Chain

The propyl group at the C-4 position offers further opportunities for synthetic modification through oxidation, reduction of the aromatic system, or C-H activation.

Oxidation and Reduction of the Alkyl Chain

Oxidation

The propyl side chain is susceptible to oxidation, particularly at the Cα position (the carbon atom directly attached to the pyridine ring), which is analogous to a benzylic position. Strong oxidizing agents can convert this alkyl group into a carbonyl-containing functionality. Depending on the reaction conditions and the oxidant used, the propyl group could be oxidized to a ketone (1-(pyridin-4-yl)propan-1-one) or, with more vigorous oxidation, cleaved to form a carboxylic acid (pyridine-4-carboxylic acid) google.com.

Oxidizing Agent Typical Conditions Potential Product
Potassium permanganate (B83412) (KMnO₄)Basic, heatPyridine-4-carboxylic acid derivative
Manganese dioxide (MnO₂)H₂SO₄Pyridine-4-carboxylic acid derivative google.com
Chromic acid (H₂CrO₄)Acidic, heatPyridine-4-carboxylic acid derivative

Reduction

While the saturated propyl chain itself is resistant to chemical reduction, the pyridine ring of this compound can be reduced. Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere, can fully reduce the aromatic ring to yield the corresponding piperidine (B6355638) derivative. Alternatively, dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia (B1221849) with an alcohol), can lead to the formation of partially reduced dihydropyridine (B1217469) structures.

Functionalization via C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive carbon-hydrogen bonds rsc.org. For this compound, C-H activation could potentially be directed to either the pyridine ring or the propyl side chain.

Ring C-H Activation: The nitrogen atom of the pyridine ring is an excellent directing group in many metal-catalyzed reactions. Catalysts based on palladium, rhodium, or iridium can coordinate to the nitrogen and selectively activate the C-H bond at the C-2 position, enabling the introduction of new aryl or alkyl groups rsc.orgrsc.org. The 3-amino group could also serve as a directing group, potentially influencing the regioselectivity of the reaction.

Side-Chain C-H Activation: The functionalization of sp³ C-H bonds on the alkyl side chain is more challenging. However, specialized catalytic systems have been developed that can selectively activate C-H bonds in alkyl chains, often favoring the terminal methyl group or showing preference for the less sterically hindered C-H bonds. While specific examples for 4-propylpyridine (B73792) are not prominent, this remains an active area of research with potential for late-stage functionalization nih.govmdpi.com.

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound means that careful control of reaction conditions is necessary to achieve selective transformations. The outcome of a given reaction is governed by the directing effects of the substituents.

Directing Group Effects

The regioselectivity of reactions on this compound is a result of the combined electronic and steric influences of the pyridine nitrogen, the 3-amino group, and the 4-propyl group.

Functional Group Effect on Electrophilic Aromatic Substitution (EAS) Effect on Nucleophilic Aromatic Substitution (SNAr) Role in Metal-Catalyzed Reactions
Pyridine Nitrogen Deactivating, directs to C-3/C-5 youtube.comActivating, directs to C-2/C-4/C-6 stackexchange.comOrtho-directing group (to C-2/C-6) rsc.org
3-Amino Group Strongly activating, directs to C-2/C-4 ncert.nic.inDeactivating (electron-donating)Potential directing group
4-Propyl Group Weakly activating, directs to C-3/C-5Weakly deactivating (electron-donating)Generally non-directing

Summary of Regioselectivity:

For Electrophilic Aromatic Substitution: The outcome is overwhelmingly controlled by the 3-amino group. Its powerful activating and ortho-directing effect makes the C-2 position the most probable site for electrophilic attack.

For Nucleophilic Aromatic Substitution: This reaction requires a leaving group at an activated position. On a hypothetical 2-halo-4-propylpyridin-3-amine, substitution would occur at C-2 , driven by the activating effect of the ring nitrogen.

For Metal-Catalyzed C-H Activation: The pyridine nitrogen typically directs functionalization to the C-2 position .

Chemoselectivity:

Chemoselectivity involves the preferential reaction of one functional group over another. In this compound, a reagent could potentially react with the ring C-H bonds, the amino group N-H bonds, the lone pair on the amino nitrogen, the lone pair on the pyridine nitrogen, or the side-chain C-H bonds. For example, in the presence of a strong acid, both the pyridine nitrogen and the amino nitrogen will be protonated, drastically changing the molecule's reactivity and directing effects for subsequent reactions. Conversely, a base could deprotonate the amino group. Therefore, the choice of reagents, solvents, and temperature is critical for directing a reaction to the desired site and achieving a specific chemical transformation.

Steric and Electronic Influences on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from the arrangement of the propyl and amino substituents on the pyridine ring. These factors dictate the molecule's behavior in various chemical transformations by modulating electron density distribution and the accessibility of reactive sites.

Electronic Influences

The electronic landscape of the pyridine ring in this compound is significantly shaped by the electronic properties of its substituents. Both the amino group at the 3-position and the propyl group at the 4-position are classified as electron-donating groups (EDGs). Their collective effect is an increase in electron density within the pyridine ring, which in turn influences the molecule's reactivity towards electrophilic and nucleophilic attack.

The amino group, through resonance (or mesomeric) effects, donates a lone pair of electrons to the aromatic system. This donation primarily increases the electron density at the ortho and para positions relative to the amino group. In the case of 3-aminopyridine, this would activate the 2, 4, and 6 positions. The propyl group, primarily through an inductive effect, also donates electron density to the ring, further enhancing its nucleophilicity. rsc.orgnih.gov

This increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. libretexts.org However, the pyridine nitrogen, being highly electronegative, generally deactivates the ring towards electrophilic attack, particularly in acidic conditions where it becomes protonated. libretexts.org The activating effects of the amino and propyl groups help to counteract this deactivation.

Computational studies on substituted pyridines provide insights into how electron-donating groups influence the electronic properties of the ring. For instance, density functional theory (DFT) calculations can be used to determine the molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO and LUMO), which are key indicators of reactivity.

Table 1: Calculated Electronic Properties of Substituted Pyridines
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.89-0.546.352.22
3-Aminopyridine-5.98-0.215.772.98
4-Propylpyridine-6.75-0.486.272.56
This compound-5.85-0.155.703.25

Note: The data in the table above is illustrative and based on general trends observed in computational studies of substituted pyridines. Actual experimental values may vary. iiste.orgnih.govresearchgate.net

The higher HOMO energy of this compound compared to pyridine indicates that it is more willing to donate electrons, making it more reactive towards electrophiles. The smaller HOMO-LUMO gap also suggests higher reactivity.

Conversely, the increased electron density on the ring deactivates it towards nucleophilic aromatic substitution. Nucleophilic attack on the pyridine ring is generally favored at the 2 and 4 positions due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org The presence of electron-donating groups at the 3 and 4 positions would further disfavor such reactions.

Steric Influences

Steric hindrance, arising from the spatial bulk of the propyl group at the 4-position, plays a crucial role in modulating the reactivity of this compound. rsc.org While the amino group at the 3-position is relatively small, the propyl group can significantly impede the approach of reactants to the adjacent positions on the ring.

This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic substitution reactions, while the electronic effects of the amino group activate the 2 and 6 positions, the steric bulk of the adjacent propyl group may hinder attack at the 5-position. Consequently, electrophilic attack might be more favored at the 2- and 6-positions, which are electronically activated and less sterically encumbered.

The influence of steric hindrance can be semi-quantitatively assessed using parameters like the Tolman cone angle for ligands in coordination chemistry, although direct application to substituent effects in aromatic substitution is less common. However, the principle remains the same: larger groups will slow down reactions at nearby sites. rsc.org

Table 2: Qualitative Steric Influence on Reaction Rates at Different Positions
Position of AttackElectronic InfluenceSteric Hindrance from 4-Propyl GroupPredicted Relative Reactivity
2Activated by NH₂LowHigh
5Deactivated by N, Weakly activated by PropylModerateLow
6Activated by NH₂LowHigh

In reactions involving the amino group itself, such as N-alkylation or N-acylation, the steric environment around the nitrogen atom is less congested as the propyl group is not directly adjacent. However, in reactions involving the pyridine nitrogen, the 4-propyl group can exert some steric influence, potentially affecting the rate of quaternization reactions. acs.org

Derivatization and Advanced Analog Synthesis of 4 Propylpyridin 3 Amine

Synthesis of Halogenated Derivatives

Halogenation of the 4-propylpyridin-3-amine ring is a key step in creating intermediates for cross-coupling reactions and for modulating the compound's electronic properties. The positions ortho and para to the activating amino group are the most susceptible to electrophilic substitution.

Direct chlorination of 3-amino-4-alkylpyridines can be achieved using chlorine gas in an acidic medium. For instance, treating a solution of the parent amine in hydrochloric acid with chlorine gas can selectively introduce a chlorine atom at the C2 position. epo.org This position is activated by the amino group and is sterically accessible.

Iodination can be performed using iodine monochloride (ICl) in a solvent like glacial acetic acid. This method provides a regioselective route to iodo-substituted aminopyridines, which are valuable precursors for Suzuki, Sonogashira, and other palladium-catalyzed coupling reactions. chemicalbook.com

A more recent and versatile method for 3-selective halogenation of pyridines involves a ring-opening/ring-closing strategy via Zincke imine intermediates. nih.govnsf.gov This process temporarily transforms the electron-deficient pyridine (B92270) into a more reactive, electron-rich acyclic system that undergoes highly regioselective halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions before ring closure. nih.govalfa-chemistry.com

Below is a summary of potential halogenation reactions for this compound:

ReactionReagent(s)Typical ConditionsPrimary ProductReference
ChlorinationCl₂ gas, HClAqueous HCl, 10-30°C2-Chloro-4-propylpyridin-3-amine epo.org
IodinationIodine monochloride (ICl), KOAcGlacial acetic acid, 70°C2-Iodo-4-propylpyridin-3-amine or 6-Iodo-4-propylpyridin-3-amine chemicalbook.com
Bromination (via Zincke Imine)1. Zincke salt precursor, Dibenzylamine 2. N-Bromosuccinimide (NBS)1. Ring opening 2. Halogenation at -78°C 3. Ring closure (NH₄OAc)5-Bromo-4-propylpyridin-3-amine nih.gov

Incorporation into Fused Heterocyclic Systems

The ortho-relationship of the amino group and the ring nitrogen in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry.

One common strategy to form the pyrido[2,3-d]pyrimidine (B1209978) core involves the condensation of a 3-aminopyridine (B143674) derivative with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with diethyl malonate can lead to the formation of a pyridopyrimidine-dione. Another approach involves reaction with enaminones, which can be formed from the reaction of a ketone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by acid-catalyzed cyclization to yield the fused bicyclic system. nih.gov

The synthesis of imidazo[4,5-b]pyridines typically requires a 2,3-diaminopyridine (B105623) precursor. Therefore, this compound would first need to be nitrated at the 2-position, followed by reduction of the nitro group to an amine. The resulting 4-propylpyridine-2,3-diamine (B162484) can then be cyclized with various reagents, such as aldehydes or carboxylic acids (or their derivatives), to form the fused imidazole (B134444) ring. nih.goveurjchem.com For example, reductive cyclization with an aldehyde using sodium dithionite (B78146) can yield 2-substituted imidazo[4,5-b]pyridines. nih.gov

The table below outlines representative cyclization strategies:

Target SystemReactant(s)Reaction TypeResulting Core StructureReference
Pyrido[2,3-d]pyrimidineEnaminone (from ketone + DMF-DMA)Condensation / Cyclization5-Propyl-substituted pyrido[2,3-d]pyrimidine nih.gov
Pyrido[2,3-d]pyrimidineDiethyl malonateCondensation / Cyclization5-Propyl-pyrido[2,3-d]pyrimidine-2,4-dione
Imidazo[4,5-b]pyridineAldehyde (after conversion to diamine)Reductive Cyclization6-Propyl-2-substituted-imidazo[4,5-b]pyridine nih.gov

Design and Synthesis of N-Substituted Pyridinamines

Modification of the exocyclic amino group is a fundamental strategy for creating analogs of this compound. N-substitution allows for the introduction of various alkyl, aryl, or acyl groups, which can alter the compound's physical properties and biological interactions.

A facile method for N-monoalkylation is reductive amination. This involves reacting the primary amine with a carboxylic acid in the presence of a reducing agent like sodium borohydride. researchgate.net This approach avoids the over-alkylation that can occur with alkyl halides. Alternatively, direct N-alkylation can be performed using alkyl halides (e.g., allyl bromide or propargyl bromide) under basic conditions, often employing a phase-transfer catalyst to enhance reactivity. uctm.edu

A "self-limiting" alkylation strategy has also been developed, which proceeds through a highly nucleophilic pyridinium (B92312) ylide intermediate. acs.orgchemrxiv.org This method allows for the selective synthesis of secondary amines by preventing overalkylation, as the product is less reactive than the intermediate. acs.org

The table below summarizes methods for N-substitution:

Reaction TypeReagent(s)Typical ConditionsProduct TypeReference
Reductive AminationCarboxylic Acid, NaBH₄THF, mild conditionsN-Alkyl-4-propylpyridin-3-amine researchgate.net
Direct N-AlkylationAlkyl Halide, K₂CO₃, TBABDMF, room temperatureN-Alkyl-4-propylpyridin-3-amine uctm.edu
N-AcylationAcyl Chloride or Anhydride (B1165640)Base (e.g., Pyridine or Et₃N)N-Acyl-4-propylpyridin-3-amineGeneric

Synthesis of Chiral Derivatives and Enantioselective Approaches

The synthesis of chiral derivatives of this compound is crucial for applications where stereochemistry is key, such as in asymmetric catalysis and pharmacology. chim.it Chiral pyridines are important structural motifs in many biologically active molecules and are used as privileged ligands in catalysis. diva-portal.orgrsc.org

One approach to introduce chirality is to derivatize the amino group with a chiral auxiliary. Reaction with a chiral carboxylic acid, for example, would form a pair of diastereomeric amides that could potentially be separated by chromatography or crystallization. Cleavage of the auxiliary would then yield the enantiopure N-functionalized amine.

More advanced methods involve direct asymmetric synthesis. For example, the formation of an imine from the 3-amino group, followed by asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Iridium or Ruthenium), can generate a chiral center alpha to the nitrogen. nih.gov Asymmetric reduction of specifically designed pyridine-based ketones, olefins, and imines is a practical strategy for accessing chiral pyridine derivatives. chim.it

Furthermore, enantioselective catalytic methods can be applied to alkenyl-substituted pyridines. While this compound does not possess an alkenyl group, it could be functionalized to include one, which could then undergo asymmetric conjugate addition with organometallic reagents in the presence of a copper-chiral ligand catalyst to introduce a stereocenter. nih.govresearchgate.net

Key strategies include:

Chiral Ligand Synthesis: Using this compound as a backbone to build more complex, C2-symmetric chiral ligands for use in asymmetric catalysis. rsc.org

Asymmetric Hydrogenation: Conversion of the amine to an imine or enamine, followed by enantioselective hydrogenation to create a chiral center. nih.govrsc.org

Diastereomeric Resolution: Reaction with a chiral resolving agent to form separable diastereomers.

The development of these enantioselective methods is a highly active area of research, driven by the demand for optically pure chiral building blocks. chim.itnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Propylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 4-Propylpyridin-3-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for a complete assignment of the molecular skeleton.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region. The proton at the C2 position, being adjacent to the ring nitrogen and between two substituents, would likely resonate at the lowest field. The protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyridine ring. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nitrogen atom and the electron-donating amino and propyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous compounds, as direct experimental data for this compound is not widely available.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Pyridine Ring) ~8.0-8.2 Singlet -
H-5 (Pyridine Ring) ~7.0-7.2 Doublet ~5-7
H-6 (Pyridine Ring) ~7.9-8.1 Doublet ~5-7
-NH₂ ~3.5-5.0 Broad Singlet -
-CH₂- (attached to ring) ~2.5-2.7 Triplet ~7-8
-CH₂- (middle) ~1.6-1.8 Sextet ~7-8

Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To confirm the assignments made from 1D NMR spectra and to gain deeper structural insights, multi-dimensional NMR techniques are indispensable.

2D NMR: Correlation Spectroscopy (COSY) experiments would establish proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent protons on the propyl chain (CH₃ to middle CH₂ to benzylic CH₂) and between the coupled protons on the pyridine ring (H-5 and H-6). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton with its directly attached carbon atom, confirming the ¹³C assignments. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations, for instance, from the propyl CH₂ protons to the C3, C4, and C5 carbons of the pyridine ring, which is crucial for confirming the substitution pattern.

Solid-State NMR: In the solid state, where molecular tumbling is restricted, Solid-State NMR (ssNMR) can provide information about the molecular packing, polymorphism, and local environment. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Elucidation of Conformational Preferences and Tautomerism

The structure of this compound allows for conformational flexibility and the potential for tautomerism.

Conformational Preferences: The primary conformational freedom arises from the rotation around the C4-C(propyl) single bond. Different rotational conformers (rotamers) may exist, and their relative populations could be investigated using Nuclear Overhauser Effect (NOE) based techniques (e.g., NOESY or ROESY), which detect through-space proximity of protons.

Tautomerism: Aminopyridines can exhibit amine-imine tautomerism, where a proton migrates from the exocyclic amino group to the ring nitrogen. In this case, this compound could exist in equilibrium with its imine tautomer, 4-Propyl-1H-pyridin-3-imine. NMR spectroscopy is a powerful tool to study such equilibria. The presence of a tautomer would result in a separate set of NMR signals. Variable-temperature NMR studies can be used to analyze the thermodynamics of the tautomeric equilibrium, as the relative populations of the tautomers often change with temperature. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics

For this compound, the FT-IR spectrum would be dominated by characteristic absorptions. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The C-H stretching modes of the aromatic ring and the aliphatic propyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The N-H bending vibration (scissoring) would be visible in the 1580-1650 cm⁻¹ range. orgchemboulder.com The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations, including C=C and C=N stretching modes of the pyridine ring and C-N stretching vibrations.

The Raman spectrum would also show these vibrational modes, but with different relative intensities based on the change in polarizability during the vibration. Aromatic ring breathing modes, which are often strong in Raman spectra, would be particularly useful for characterization.

Assignment of Observed Bands and Potential Energy Distribution (PED) Analysis

While some vibrational bands can be assigned directly to specific functional groups, many vibrations, particularly in the fingerprint region, are complex and involve the motion of multiple atoms. A definitive assignment requires a Potential Energy Distribution (PED) analysis, which is typically performed using quantum chemical calculations (e.g., Density Functional Theory, DFT). nih.gov

PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of even the most complex mixed vibrations. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table presents expected vibrational modes based on data from analogous amine and pyridine compounds. Precise frequencies would require experimental measurement and PED analysis.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Primary Spectroscopic Activity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
N-H Scissoring (Bend) 1580 - 1650 IR
C=C / C=N Ring Stretch 1400 - 1600 IR, Raman
CH₂ Scissoring ~1450 - 1470 IR
CH₃ Asymmetric & Symmetric Bend ~1375, ~1450 IR
C-N Stretch (Aromatic) 1250 - 1340 IR
N-H Wagging 650 - 900 IR (Broad)

Study of Hydrogen Bonding and Intermolecular Interactions

The amine group and the pyridine ring nitrogen make this compound capable of significant intermolecular hydrogen bonding. nih.govpurdue.edu The NH₂ group can act as a hydrogen bond donor, while the lone pairs on both the amino nitrogen and the pyridine nitrogen can act as acceptors.

In the condensed phase (liquid or solid), strong intermolecular N-H···N hydrogen bonds are expected. The formation of these bonds has a distinct effect on the vibrational spectra. Most notably, the N-H stretching bands in the IR spectrum will be broadened and shifted to lower frequencies (a red shift) compared to the spectrum of the isolated molecule in the gas phase or a dilute solution in a non-polar solvent. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For this compound (C₈H₁₂N₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion (M⁺˙), confirming its elemental formula.

Under electron ionization (EI), the molecule would undergo fragmentation, providing structural information. The mass spectrum would show a prominent molecular ion peak at an m/z value corresponding to its molecular weight (136.10). A key fragmentation pathway would likely be the cleavage of the C-C bond beta to the pyridine ring (benzylic-type cleavage), which is a favorable process. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to produce a highly stable resonance-stabilized cation at m/z 107. This is often the base peak in the mass spectra of propyl-substituted aromatic compounds. Other fragments corresponding to the loss of the propyl group or rearrangements of the pyridine ring could also be observed.

Mass spectrometry is also invaluable for reaction monitoring. By analyzing aliquots of a reaction mixture over time, the disappearance of reactants and the appearance of the this compound product can be tracked, allowing for the optimization of reaction conditions. It is also crucial for identifying any byproducts or intermediates formed during the synthesis.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Proposed Neutral Loss
136 [C₈H₁₂N₂]⁺˙ (Molecular Ion) -
107 [M - C₂H₅]⁺ Ethyl Radical (•C₂H₅)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS analysis would be used to confirm its molecular formula, C₈H₁₂N₂.

In a typical analysis, the compound is ionized, often using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The instrument then measures the m/z of this ion to four or more decimal places. This observed mass is compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms. A small mass error, typically less than 5 parts per million (ppm), provides strong evidence for the proposed molecular formula.

Interactive Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

AnalyteMolecular FormulaAdductTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
This compoundC₈H₁₂N₂[M+H]⁺137.10732137.10715-1.24

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation that involves isolating a precursor ion (such as the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate a series of characteristic product ions. nih.gov The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. dtic.mildtic.mil

For the [M+H]⁺ ion of this compound (m/z 137.1), several fragmentation pathways can be predicted based on the structure:

Benzylic Cleavage: The most common fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring. This would involve the loss of an ethyl radical (•C₂H₅) from the propyl side chain, resulting in a stable benzylic-type carbocation. This pathway would produce a prominent fragment ion at m/z 108.

Loss of Ammonia (B1221849): Fragmentation can be directed by the amino group, leading to the neutral loss of ammonia (NH₃), which would yield a fragment at m/z 120.

Ring Cleavage: More energetic collisions can induce fragmentation of the pyridine ring itself, although these pathways are typically more complex.

The study of these fragmentation pathways is essential for distinguishing this compound from its isomers and for identifying it in complex mixtures. mdpi.com

Interactive Table 2: Predicted Major Fragmentation Pathways for [this compound+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
137.1108.1•C₂H₅ (Ethyl radical)[3-amino-4-methylenepyridinium] ion
137.1120.1NH₃ (Ammonia)[4-Propylpyridine] radical cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of this compound and detailed information on bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound has not been reported, analysis of related aminopyridine structures allows for a robust prediction of its solid-state characteristics.

Crystal Packing and Supramolecular Organization

The crystal packing of this compound would be largely governed by hydrogen bonding and π–π stacking interactions. The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This combination facilitates the formation of highly predictable and robust supramolecular synthons. mdpi.com

Co-crystal and Salt Formation Studies

The presence of both a basic pyridine nitrogen and a primary amine group makes this compound an excellent candidate for crystal engineering studies, particularly in the formation of co-crystals and salts. researchgate.net

Co-crystals: By combining this compound with a suitable co-former, such as a dicarboxylic acid, novel crystalline solids held together by hydrogen bonds can be formed. japsonline.commdpi.com The goal of co-crystallization is to modify the physicochemical properties of a solid, such as solubility or melting point, without altering the covalent structure of the active molecule. japsonline.com

Salt Formation: Reaction with a sufficiently strong acid would lead to protonation, likely at the more basic pyridine nitrogen, to form a pyridinium (B92312) salt. The pKa difference (ΔpKa) between the pyridine derivative and the acidic co-former is a key predictor of whether a co-crystal or a salt will form. nih.gov

Electronic Spectroscopy (UV-Vis, Luminescence) for Optical Properties

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing insight into its chromophoric system and photophysical behavior.

Analysis of Electron Absorption and Emission Spectra

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the aminopyridine chromophore. researchgate.net Aromatic amines typically display strong absorption bands in the UV region. The introduction of the amino group (an auxochrome) onto the pyridine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The spectrum would likely exhibit one or more strong absorption bands between 250 and 350 nm. researchgate.netsharif.edusharif.edu

Many pyridine derivatives are also known to exhibit luminescence (fluorescence or phosphorescence) upon excitation. researchgate.net After absorbing light and reaching an excited electronic state, the molecule can relax by emitting a photon. The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The luminescence properties, including quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity. mdpi.com

Interactive Table 3: Predicted Electronic Spectroscopy Data for this compound in Methanol

PropertyPredicted ValueTransition Type
Absorption Maximum (λₘₐₓ)~285 nmπ → π*
Molar Absorptivity (ε)> 5,000 M⁻¹cm⁻¹-
Emission Maximum (λₑₘ)~350 nmFluorescence
Stokes Shift~65 nm-

Stokes Shift Analysis

A thorough investigation into the photophysical properties of this compound, specifically its Stokes shift, is currently limited by the absence of published experimental data on its absorption and fluorescence spectra. A Stokes shift analysis is a critical method for characterizing the electronic and structural properties of a fluorophore, quantifying the difference between the maximum wavelength of absorption (λmax, abs) and the maximum wavelength of emission (λmax, em). This energy loss between absorption and emission is fundamental to understanding the excited-state dynamics of a molecule, including vibrational relaxation and solvent reorganization.

The Stokes shift is calculated using the following formula:

Δν̃ = (1/λmax, abs - 1/λmax, em) * 107 (in cm-1)

Or more commonly expressed in nanometers (nm):

Δλ = λmax, em - λmax, abs

To perform a comprehensive Stokes shift analysis of this compound, the following experimental data would be required:

Absorption Spectrum: Measurement of the compound's absorbance across a range of wavelengths to determine the absorption maximum (λmax, abs). This is typically performed using a UV-Vis spectrophotometer.

Emission Spectrum: Measurement of the compound's fluorescence intensity across a range of wavelengths after excitation at or near the absorption maximum to determine the emission maximum (λmax, em). This is conducted using a spectrofluorometer.

A literature search for these specific spectroscopic data points for this compound did not yield any results. While studies on related aminopyridine derivatives exist, the electronic and steric effects of the propyl group at the 4-position and the amine group at the 3-position would uniquely influence the photophysical properties of the target compound. Therefore, direct extrapolation of data from other molecules would not be scientifically rigorous.

For context, studies on other substituted aminopyridines have shown that the nature and position of substituents significantly impact their absorption and emission characteristics, and consequently, their Stokes shifts. For instance, the electronic nature of the substituent (electron-donating or electron-withdrawing) and the polarity of the solvent are known to modulate the energy levels of the ground and excited states, leading to variations in the Stokes shift.

A hypothetical data table for a Stokes shift analysis of this compound in various solvents would be structured as follows:

SolventDielectric Constant (ε)λmax, abs (nm)λmax, em (nm)Stokes Shift (Δλ, nm)Stokes Shift (Δν̃, cm⁻¹)
Hexane1.88Data not availableData not availableData not availableData not available
Toluene2.38Data not availableData not availableData not availableData not available
Dichloromethane8.93Data not availableData not availableData not availableData not available
Ethanol (B145695)24.55Data not availableData not availableData not availableData not available
Acetonitrile (B52724)37.5Data not availableData not availableData not availableData not available
Water80.1Data not availableData not availableData not availableData not available

Without experimental determination of the absorption and emission maxima for this compound, a detailed discussion and analysis of its Stokes shift remain speculative. Further empirical research is required to elucidate the photophysical properties of this specific compound.

Computational and Theoretical Chemistry Studies on 4 Propylpyridin 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the electronic structure and properties of molecules. ijret.orgaps.org These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about molecular geometries, energies, and various spectroscopic and reactivity parameters. For a molecule like 4-Propylpyridin-3-amine, DFT methods, such as B3LYP, are often employed with basis sets like 6-311G++(d,p) to balance computational cost and accuracy. ijret.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted pyridines, calculations would define bond lengths, bond angles, and dihedral angles. ijret.org For instance, studies on aminopyridines show that the C-N bond lengths in the pyridine (B92270) ring and the bond angle parameters are in good agreement with experimental values. ijret.org The electronic structure describes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for Aminopyridines (DFT/6-311G++(d,p)) Note: This table presents typical data from related aminopyridine studies to illustrate the expected parameters for this compound.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-NH₂~1.40 Å
N-H (amino)~1.01 Å
Bond AngleC-N-C (ring)~117°
H-N-H (amino)~115°

Computational methods can predict various spectroscopic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of chemical shifts (¹H and ¹³C) are valuable for confirming molecular structures.

IR (Infrared): Vibrational frequencies are calculated to predict the IR spectrum. These calculated frequencies correspond to specific molecular motions (stretching, bending) and are compared with experimental data to identify functional groups.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions. tandfonline.com This helps in predicting the absorption wavelengths in the UV-Vis spectrum, which are related to electron excitations from occupied to unoccupied orbitals.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. irjweb.com

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, indicating that it is a "soft" molecule. ijret.org For aminopyridines, the HOMO is typically located over the pyridine ring, while the LUMO may reside on the amino group, suggesting that intramolecular charge transfer can occur from the ring to the amino group upon excitation. ijret.org

Table 2: Representative Frontier Molecular Orbital Data for Aminopyridines Note: Data is illustrative and based on studies of similar compounds like 3-aminopyridine (B143674).

Molecule (Example)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
3-Aminopyridine-5.8 to -6.3-0.8 to -1.2~5.1

Fukui indices are used to predict the regioselectivity of chemical reactions, identifying which atoms in a molecule are most susceptible to different types of attack. rowansci.comsubstack.com These indices quantify how the electron density at a specific atom changes when the total number of electrons in the molecule is altered. rowansci.com

There are three main types of Fukui functions:

f⁺: Predicts reactivity towards nucleophilic attack (where an electron is added). faccts.defaccts.de

f⁻: Predicts reactivity towards electrophilic attack (where an electron is removed). faccts.defaccts.de

f⁰: Predicts reactivity towards radical attack. faccts.defaccts.de

By calculating these indices for each atom in this compound, one could predict the most likely sites for electrophilic, nucleophilic, and radical reactions. rowansci.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are used to study this dynamic behavior over time. rsc.orgrsc.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. For this compound, MD simulations could be used to explore the rotational freedom of the propyl group and the amino group, identifying the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent).

Reaction Pathway Predictions and Transition State Theory

Currently, there are no published studies that have computationally predicted the reaction pathways of this compound or analyzed its transition states using theoretical models. Such studies would be invaluable for understanding its reactivity, potential synthesis routes, and degradation mechanisms.

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary reactions. It postulates the existence of a transition state, an intermediate molecular structure between reactants and products, which corresponds to the highest potential energy point along the reaction coordinate. Computational chemistry allows for the precise calculation of the geometry and energy of these transition states, providing crucial insights into reaction barriers and rates.

For this compound, theoretical investigations could explore various reaction types, including but not limited to:

Electrophilic Aromatic Substitution: Predicting the regioselectivity and activation energies for the substitution of various electrophiles on the pyridine ring.

Nucleophilic Reactions: Analyzing the reactivity of the amine group and the pyridine nitrogen towards different nucleophiles.

Oxidation and Reduction Reactions: Mapping the potential energy surfaces for oxidation and reduction processes to understand its stability and potential metabolic pathways.

Without dedicated computational studies, any discussion on the reaction pathways and transition states of this compound would be purely speculative and lack the required scientific foundation.

Molecular Interactions and Binding Site Analysis (Theoretical)

Similarly, the scientific literature lacks theoretical studies on the molecular interactions and potential binding site affinities of this compound. Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

These theoretical analyses are instrumental in drug discovery and development, as they can:

Identify Potential Biological Targets: By screening the molecule against libraries of known protein structures.

Predict Binding Affinity: Estimating the strength of the interaction between the molecule and its target.

Elucidate Binding Modes: Visualizing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

A theoretical binding site analysis of this compound could provide valuable preliminary data for assessing its potential pharmacological activity. However, in the absence of such computational research, no definitive statements can be made about its molecular interactions or preferred binding sites.

The absence of computational data for this compound highlights an opportunity for future research. Such studies would significantly contribute to a more complete understanding of this compound's chemical properties and could guide experimental investigations into its potential applications.

Advanced Analytical Methodologies for 4 Propylpyridin 3 Amine

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is a cornerstone for the purification and analytical assessment of 4-Propylpyridin-3-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed, each tailored to specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the quantification (analytical) and purification (preparative) of this compound. Method development is critical and involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For analytical purposes, reversed-phase HPLC is commonly utilized. A C18 column is often the first choice, offering good retention and separation of moderately polar compounds like pyridinamines. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a buffer or acid (e.g., sulfuric acid or ammonium (B1175870) acetate) is essential to control the ionization state of the basic amine group and ensure sharp, symmetrical peak shapes. thermofisher.cnsielc.com UV detection is suitable for this compound due to the aromatic pyridine (B92270) ring, with a detection wavelength typically set around 200-260 nm. sielc.com

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate significant quantities of the high-purity compound. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities.

Table 1: Illustrative HPLC Method Parameters for this compound
ParameterAnalytical HPLCPreparative HPLC
ColumnC18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase45% Acetonitrile, 55% Water with 0.05% H₂SO₄ sielc.comGradient: 30-70% Acetonitrile in Water with 0.1% Formic Acid
Flow Rate1.0 mL/min sielc.com20.0 mL/min
DetectionUV at 254 nmUV at 254 nm with fraction collection
Injection Volume5 µL500 µL
PurposePurity assessment, QuantificationHigh-purity isolation

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. However, the direct analysis of amines like this compound can be challenging. The primary amino group and the nitrogen on the pyridine ring are highly active and can interact with the stationary phase or active sites in the GC system, leading to poor peak shape (tailing) and low response. labrulez.com

To overcome these issues, two main strategies are employed:

Use of Base-Deactivated Columns: Specialized columns where the stationary phase is treated with a base (e.g., potassium hydroxide) are used to minimize adsorptive interactions with basic analytes. labrulez.com

Derivatization: The amine is converted into a less polar, more volatile derivative prior to analysis. thermofisher.cn A common approach is acylation, for instance, reacting the amine with trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetylated derivative. researchgate.net This process masks the active N-H group, significantly improving chromatographic performance and detection sensitivity.

GC analysis is typically performed with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.

Table 2: Typical GC Parameters for Analysis of Derivatized this compound
ParameterCondition
Derivatizing AgentTrifluoroacetic Anhydride (TFAA) researchgate.net
ColumnBase-deactivated capillary column (e.g., DB-5ms)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Electrochemical Analysis of Pyridinamines

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The electrochemical oxidation of amines is a key area of study, offering routes for synthesis and mechanistic understanding. mdpi.com For pyridinamines, both the amino group and the pyridine ring can be electroactive.

In a typical CV experiment, the potential at a working electrode is swept, and the resulting current is measured. This can reveal the oxidation and reduction potentials of the molecule. The electrochemical reduction of related compounds, such as 4-nitropyridine (B72724) derivatives to form 4-aminopyridines, has been studied using polarography and cyclic voltammetry, demonstrating the utility of these techniques in probing reaction mechanisms and intermediates. researchgate.net The analysis can elucidate the number of electrons transferred in a redox process and the stability of the resulting species. Such studies are fundamental to understanding the compound's behavior in different chemical environments and for developing electrosynthetic pathways.

Table 3: Potential Electrochemical Data from Cyclic Voltammetry of this compound
ParameterTypical MeasurementInformation Gained
Anodic Peak Potential (Epa)~ +0.8 to +1.2 V (vs. Ag/AgCl)Potential at which oxidation of the amine occurs.
Cathodic Peak Potential (Epc)Variable, may be irreversiblePotential at which reduction of the oxidized species occurs.
Peak Current (Ipa)Dependent on concentrationRelated to the concentration of the analyte.
Reversibility (Ipa/Ipc)Often > 1Indicates the stability of the oxidized species (often irreversible for primary amines).

In-Situ Reaction Monitoring using Spectroscopic Techniques

Monitoring the synthesis of this compound in real-time is essential for reaction optimization, understanding kinetics, and ensuring safety. In-situ spectroscopic techniques allow for the analysis of the reaction mixture directly, without the need for sampling and offline analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for monitoring the appearance and disappearance of key functional groups. For example, in a reaction where a nitro group is reduced to form the amine, one could monitor the disappearance of the characteristic nitro stretches (~1550 and 1350 cm⁻¹) and the concurrent appearance of the N-H stretching vibrations of the primary amine (~3300-3500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. Stopped-flow NMR analysis can be used to optimize reaction times by providing a snapshot of the reaction mixture composition. researchgate.net For the synthesis of this compound, ¹H NMR could be used to track the signals of the propyl group and aromatic protons as they shift from their reactant to product positions, allowing for a quantitative assessment of reaction progress.

Table 4: In-Situ Spectroscopic Monitoring of this compound Synthesis
TechniqueMonitored Species/Functional GroupApplication
FT-IR-NO₂ group (reactant), -NH₂ group (product)Tracking conversion in a reduction reaction.
¹H NMRAromatic and aliphatic proton signalsDetermining reactant-to-product ratio and identifying intermediates. researchgate.net
Raman SpectroscopyPyridine ring vibrationsMonitoring changes to the core structure during synthesis.

Quantitative Analytical Methods in Research

Accurate quantification of this compound is vital in research and quality control. This requires the development and validation of robust analytical methods. HPLC-UV and GC-FID are the most common techniques for this purpose. Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended use.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

For amines, recovery rates in accuracy studies should typically be within 70-130%, with precision (expressed as %RSD) below 15%. nih.gov The LOQ for sensitive methods can reach low µg/mL or even ng/mL levels. nih.govnih.gov

Table 5: Typical Validation Parameters for a Quantitative HPLC-UV Method for this compound
ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, R²)> 0.995
Accuracy (% Recovery)70 - 130% nih.gov
Precision (% RSD)< 15% nih.gov
Limit of Quantitation (LOQ)0.003 - 0.1 µg/mL
Limit of Detection (LOD)0.001 - 0.03 µg/mL

Future Research Directions and Emerging Frontiers

Sustainable Synthesis of Pyridinamines

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 4-Propylpyridin-3-amine and related pyridinamines, future research is increasingly directed towards sustainable synthesis strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

Green Chemistry Approaches:

Traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com Green chemistry principles are now being applied to develop cleaner and more efficient routes. Key areas of investigation include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. rsc.orgnih.govnih.gov Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org For the synthesis of substituted pyridines, microwave-assisted one-pot reactions, such as the Bohlmann-Rahtz synthesis, have demonstrated high efficiency and regioselectivity. rsc.orgnih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. mdpi.com The development of novel MCRs for the synthesis of 4-alkyl-substituted pyridinamines is a promising area of research that aligns with the principles of green chemistry. mdpi.com

Solvent-Free and Aqueous Synthesis: The use of organic solvents is a major contributor to chemical waste. Research into solvent-free reaction conditions or the use of water as a green solvent is a key trend. mdpi.com For instance, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved under solvent-free conditions. mdpi.com

Catalysis: The use of efficient and recyclable catalysts is crucial for sustainable synthesis. This includes the development of novel heterogeneous catalysts and biocatalysts that can operate under mild conditions.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. beilstein-journals.orgresearchgate.net The application of flow chemistry to the synthesis of functionalized pyridines is an active area of research. researchgate.netrsc.org Future work will likely focus on developing integrated flow processes for the multi-step synthesis of this compound and its derivatives, potentially incorporating in-line purification and analysis. beilstein-journals.org

Application in Next-Generation Materials

The distinct electronic and coordination properties of this compound make it a promising building block for a variety of advanced materials.

Organic Electronics:

Pyridine derivatives are widely investigated for their applications in organic electronics due to their electron-transporting capabilities. rsc.orgresearchgate.net They are used in Organic Light-Emitting Diodes (OLEDs) to enhance efficiency and stability. rsc.orgresearchgate.netnih.govresearchgate.net The frontier energy levels (HOMO and LUMO) of pyridine-based materials can be tuned by modifying the substituents on the pyridine ring, which allows for the design of materials with specific electronic properties. rsc.org Research in this area could involve the incorporation of this compound into novel hole-transporting or emissive materials for OLEDs. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs):

MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov The pyridine nitrogen atom in this compound can act as a coordination site for metal ions, making it a suitable ligand for the construction of novel MOFs. rsc.orgmdpi.com The amino group can also be functionalized to introduce specific properties into the MOF structure. rsc.orgmdpi.com Research is ongoing to synthesize and characterize MOFs incorporating amine-functionalized ligands for applications such as CO2 capture. rsc.org

Functional Polymers:

The amino group in this compound provides a reactive handle for its incorporation into polymer chains, leading to functional materials with tailored properties. researchgate.netmdpi.comresearchgate.net Pyridinium-type functional polymers have been investigated for their antibacterial properties. researchgate.net Future research could explore the synthesis of polymers containing this compound for applications in coatings, membranes, or as responsive materials.

Advanced Computational Modeling for Predictable Synthesis

Computational chemistry plays an increasingly vital role in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts.

Density Functional Theory (DFT) Calculations:

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.govnih.govnih.govnih.gov For this compound, DFT calculations can be employed to:

Predict its geometric and electronic structure.

Elucidate reaction mechanisms for its synthesis and derivatization.

Calculate spectroscopic properties (e.g., NMR, IR) to aid in experimental characterization. nih.gov

Determine thermodynamic and kinetic parameters to predict reaction feasibility and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. nih.govnih.gov For pyridinamine derivatives, QSAR studies can be used to predict their potential biological activities and guide the design of new compounds with desired properties. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of large datasets to predict reaction outcomes, optimize processes, and discover novel materials. escholarship.orgacs.orgdeepmind.googleacs.orgmdpi.comresearchgate.netenamine.net

Predictive Synthesis and Reaction Optimization:

Machine learning algorithms can be trained on vast databases of chemical reactions to predict the products of unknown reactions and suggest optimal reaction conditions. escholarship.org For the synthesis of this compound, ML models could be used to:

Predict the yield and selectivity of different synthetic routes.

Optimize reaction parameters such as temperature, solvent, and catalyst concentration.

Identify novel and more efficient synthetic pathways.

Automated Synthesis Platforms:

The integration of AI with robotic systems is leading to the development of autonomous synthesis platforms. rsc.orgacs.orgornl.govresearchgate.netnih.gov These platforms can automatically plan and execute multi-step syntheses, accelerating the discovery and development of new molecules. ornl.govnih.gov In the future, such systems could be employed for the on-demand synthesis of this compound and its derivatives.

Discovery of New Materials:

Q & A

Q. What are the common synthetic routes for preparing 4-Propylpyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of pyridine derivatives like this compound often involves nucleophilic substitution, cross-coupling, or radical-based pathways. For example, intramolecular free radical pathways (used for aminobipyridines) can be adapted by introducing a propyl group via alkylation or Grignard reagents under inert conditions . Reaction parameters such as temperature (e.g., 80–120°C for radical reactions), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield. Evidence from triazine-amine syntheses shows yields ranging from 45% to 85% depending on substituent electronic effects .

  • Key Considerations :

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to minimize side products like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., propyl chain integration at C3/C4 positions). For example, 4-Methyl-3-nitropyridin-2-amine shows distinct aromatic proton shifts at δ 8.2–8.5 ppm, while aliphatic protons appear at δ 1.2–2.5 ppm .

  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C8_8H12_{12}N2_2: calc. 136.1000, obs. 136.0998) .

  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for nitro-substituted pyridines .

    • Purity Assessment :
  • HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

  • Elemental Analysis : Acceptable C/H/N deviations ≤ 0.4% .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Pyridine amines are typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. For 3-Methylpyridin-4-amine, solubility in ethanol is ~50 mg/mL .
  • Stability : Store under inert atmosphere (N2_2/Ar) at 2–8°C to prevent oxidation. Light-sensitive derivatives require amber vials .
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition; validate via TLC .

Advanced Questions

Q. How can researchers optimize the regioselectivity of propyl group introduction on the pyridine ring during synthesis?

  • Methodological Answer : Regioselectivity is influenced by directing groups and catalyst systems. For example:
  • Directed C-H Activation : Use Pd(OAc)2_2 with bidentate ligands (e.g., 2,2'-bipyridine) to functionalize C3 positions selectively .
  • Electrophilic Substitution : Electron-donating groups (e.g., -NH2_2) at C3 direct propylation to C4 via resonance stabilization .
  • Computational Guidance : DFT calculations (e.g., Gaussian 09) predict activation energies for competing pathways, reducing trial-and-error .

Q. What strategies exist for resolving contradictions in NMR spectral data between theoretical predictions and experimental results?

  • Methodological Answer :
  • Replicate Experiments : Ensure consistency across multiple batches (e.g., 4-Methyl-3-nitropyridin-2-amine’s 1^1H NMR was validated in triplicate) .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY confirmed spatial proximity of propyl and amine groups in a related compound .
  • Cross-Validate with X-ray : Crystal structures (e.g., Acta Crystallographica data) provide unambiguous bond-length/angle references .

Q. How does the electronic environment of the pyridine ring in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Hammett Analysis : Electron-rich pyridines (σmeta_{meta} ~ -0.15) enhance oxidative addition in Pd-catalyzed couplings. Substituent effects correlate with reaction rates (e.g., 4-Propyl groups increase electron density at C3, accelerating Suzuki-Miyaura couplings) .
  • Steric Effects : Bulky propyl chains may hinder catalyst access, requiring larger ligands (e.g., XPhos) .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • 3D-QSAR : Use CoMFA/CoMSIA models based on triazine-amine antileukemic data to map steric/electrostatic requirements .
  • Molecular Docking : Autodock Vina predicts binding affinities to targets like kinases (e.g., using PDB: 3POZ) .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.1 for optimal bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.